2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- is a chemical compound with the molecular formula . It belongs to the class of pyrimidine derivatives, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound features a thioketone functional group (pyrimidinethione) and an amino group, along with a pentyloxy group that contributes to its unique properties and potential applications.
2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- is classified under:
The synthesis of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- typically involves multi-step reactions starting from simpler pyrimidine derivatives. The general method includes:
The synthesis may utilize various reagents such as:
The reaction conditions (temperature, time, catalysts) are optimized to enhance yield and purity.
Key structural data include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into functional groups and molecular interactions.
2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to prevent decomposition or side reactions. The use of protective groups may also be necessary during multi-step syntheses.
The mechanism of action for compounds like 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- often involves:
Studies on similar pyrimidine derivatives suggest potential roles in therapeutic applications, particularly in oncology and antimicrobial activity.
Relevant data from experimental studies highlight these properties, essential for practical applications in research and industry.
2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- has several scientific uses:
Ongoing research continues to explore its full range of applications across different fields, including medicinal chemistry and materials science.
The pyrimidinethione core—a diazine heterocycle featuring a thiocarbonyl group—represents a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, tautomerism, and metal-chelating potential. This scaffold's planar structure enables π-stacking interactions with aromatic residues in biological targets, while the thiocarbonyl group enhances binding affinity through sulfur-mediated hydrophobic contacts or covalent interactions with cysteine residues. The 2(1H)-pyrimidinethione variant, in particular, exhibits thione-thiol tautomerism, allowing it to adopt either a thione (C=S) or thiol (C-SH) form depending on the biological microenvironment. This tautomeric flexibility facilitates adaptive binding to diverse enzyme active sites, as observed in kinase inhibitors where the thiol form engages in salt bridges with catalytic lysine residues [6].
Table 1: Biological Targets of Pyrimidinethione Derivatives
Scaffold Modification | Target Class | Key Interactions | Therapeutic Area |
---|---|---|---|
4-Amino-2(1H)-pyrimidinethione | Kinases (PLK1, BRD4) | H-bond donation via C4-NH₂; hydrophobic contact via C6-substituent | Oncology [6] |
5-Benzyl-2(1H)-pyrimidinethione | Tubulin | Thiocarbonyl interaction with β-tubulin Cys241 | Antimitotic [8] |
4-N-Acyl-2(1H)-pyrimidinethione | DPP-4 | Chelation with Zn²⁺ active site | Antidiabetic [10] |
The incorporation of pyrimidinethione scaffolds into drug candidates enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to oxo-analogues. For instance, 4-aminopyrazolo[3,4-d]pyrimidinethione derivatives demonstrate prolonged half-lives in vivo due to decreased susceptibility to aldehyde oxidase metabolism, a common limitation of purine-like scaffolds [9]. Furthermore, the sulfur atom's polarizability improves membrane permeability, addressing the bioavailability challenges often faced by polar heterocycles. This is exemplified by pyrimidinethione-based mTOR inhibitors like PP242, which achieve cellular uptake exceeding 80% in tumor models despite their high molecular weight [9].
The bioactivity of pyrimidinethione derivatives is profoundly influenced by substituents at the C4 and C6 positions. The 4-amino group serves as a critical hydrogen-bond donor, mimicking the exocyclic amino group of adenine in ATP-competitive kinase inhibitors. In BRD4/PLK1 dual inhibitors, the 4-amino moiety forms bidentate hydrogen bonds with the hinge region residues Val2240 and Gly2238, with methylation or acetylation abolishing >90% of activity [6]. Electronic effects also modulate target engagement: protonation of the amino group under physiological pH generates a cationic center that strengthens electrostatic interactions with Asp2195 in DPP-4 inhibitors [10].
C6 alkoxy substituents—particularly the pentyloxy group in 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione—optimize the lipophilicity-hydrophilicity balance. The linear pentyl chain (C₅H₁₁O-) extends into hydrophobic regions inaccessible to shorter alkoxy groups, as demonstrated by these key findings:
Table 2: Electronic and Bioactivity Effects of C6 Substituents in Pyrimidinethiones
C6 Substituent | Hammett σₚ | LogD₇.₄ | PKBβ IC₅₀ (nM) | BRD4 Inhibition (%) |
---|---|---|---|---|
-OCH₃ | -0.27 | 1.2 | 46 ± 1.5 | 35 ± 4 |
-OC₃H₇ | -0.25 | 2.1 | 20 ± 0.8 | 62 ± 3 |
-OC₅H₁₁ | -0.24 | 3.8 | 8.5 ± 0.3 | 89 ± 2 |
-OC₇H₁₅ | -0.24 | 5.2 | 9.0 ± 0.4 | 85 ± 3 |
Data adapted from kinase inhibition studies [3] [6].
The synergistic effect of 4-amino and 6-alkoxy groups enables simultaneous engagement with polar and non-polar enzyme regions. In DPP-4 inhibitors, the 4-amino group anchors the scaffold via hydrogen bonding to Tyr547, while the 6-pentyloxy moiety occupies the S1 hydrophobic pocket typically bound by Phe357 in sitagliptin analogues [10]. This dual interaction strategy enhances binding affinity by 3–5 kcal/mol compared to monosubstituted derivatives. Additionally, alkoxy chains influence pharmacokinetics: microsomal stability increases with chain length up to pentyloxy (t₁/₂ = 42 min), beyond which CYP2C9 metabolism dominates due to ω-oxidation [7].
These structure-activity principles underscore why 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione represents a strategic template for developing inhibitors of kinases, epigenetic regulators, and metabolic enzymes—validated by its recurring appearance in preclinical candidates across diverse therapeutic areas [6] [9] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7